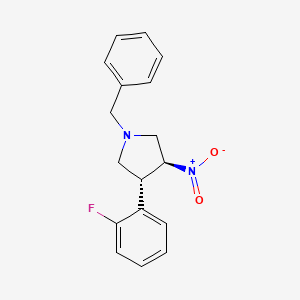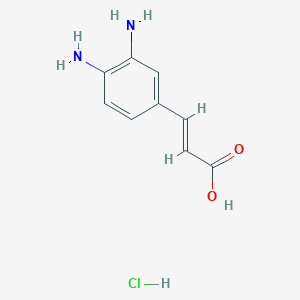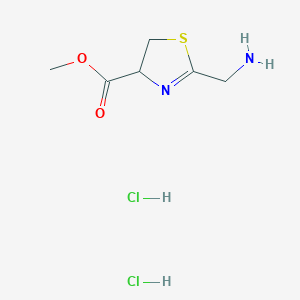
2-(propan-2-yl)thiane-3,5-dione
説明
2-(Propan-2-yl)thiane-3,5-dione, also known as propanethial-S-oxide, is a volatile organic compound that is found in onion and garlic. It is a sulfur-containing compound with a molecular formula of C3H6S2O and is classified as a thioketone. Propanethial-S-oxide is a colorless liquid with a strong odor and is highly flammable. It is used in the food and pharmaceutical industries as a flavoring agent and as a preservative.
科学的研究の応用
Propanethial-S-oxide has been studied extensively in scientific research. It has been used to study the mechanisms of sulfur-containing compounds, as well as to investigate the effects of volatile organic compounds on the environment. It has also been used to study the effects of volatile organic compounds on human health, and to assess the potential toxicity of certain compounds.
作用機序
Propanethial-S-oxide is a volatile organic compound that is released into the atmosphere when onion and garlic are chopped. When inhaled, it reacts with the moisture in the air and forms sulfuric acid. This acid then reacts with the proteins in the respiratory system, causing irritation and inflammation of the airways.
Biochemical and Physiological Effects
Propanethial-S-oxide has been shown to cause irritation and inflammation of the airways when inhaled. It has also been shown to cause a decrease in the production of mucus in the respiratory system, which can lead to difficulty breathing. In addition, 2-(propan-2-yl)thiane-3,5-dione-S-oxide has been linked to an increase in the production of certain inflammatory mediators, such as histamine and leukotrienes, which can cause further irritation and inflammation of the airways.
実験室実験の利点と制限
Propanethial-S-oxide has several advantages for use in laboratory experiments. It is a volatile compound, which makes it easy to measure and quantify. It is also a relatively stable compound, which makes it suitable for long-term experiments. However, 2-(propan-2-yl)thiane-3,5-dione-S-oxide can be highly flammable, so it must be handled with care in the laboratory.
将来の方向性
Propanethial-S-oxide has potential applications in the food and pharmaceutical industries. It could be used as a preservative or flavoring agent, and could also be used to study the effects of volatile organic compounds on the environment and human health. Additionally, further research could be conducted to investigate the potential toxicity of 2-(propan-2-yl)thiane-3,5-dione-S-oxide and other sulfur-containing compounds. Finally, further research could be conducted to develop methods to reduce the flammability of this compound-S-oxide in laboratory experiments.
特性
IUPAC Name |
2-propan-2-ylthiane-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2S/c1-5(2)8-7(10)3-6(9)4-11-8/h5,8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVFZGMEBTVZNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)CC(=O)CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(pyridin-2-yl)hydrazin-1-ylidene]azepan-2-one](/img/structure/B6600330.png)
![methyl 2-{[(3-nitrophenyl)methyl]sulfanyl}acetate](/img/structure/B6600333.png)


![(1R,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B6600372.png)
![(1S,5R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6600380.png)
![2-[(tert-butoxy)carbonyl]-4-fluoro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6600382.png)

![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)


phenyl-lambda6-sulfanone](/img/structure/B6600417.png)
(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600420.png)